molecular formula C8H3F3INO B3031943 4-Iodo-3-(trifluoromethoxy)benzonitrile CAS No. 886762-66-9

4-Iodo-3-(trifluoromethoxy)benzonitrile

Cat. No.: B3031943
CAS No.: 886762-66-9
M. Wt: 313.01 g/mol
InChI Key: CYHBQLMQRNRNMY-UHFFFAOYSA-N
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Description

4-Iodo-3-(trifluoromethoxy)benzonitrile is an organic compound with the molecular formula C8H3F3INO. It is characterized by the presence of an iodine atom, a trifluoromethoxy group, and a nitrile group attached to a benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Iodo-3-(trifluoromethoxy)benzonitrile typically involves the iodination of 3-(trifluoromethoxy)benzonitrile. One common method includes the use of iodine and a suitable oxidizing agent under controlled conditions to introduce the iodine atom at the desired position on the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale iodination reactions using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

4-Iodo-3-(trifluoromethoxy)benzonitrile undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Coupling Reactions: It can participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

    Reduction Reactions: The nitrile group can be reduced to an amine under appropriate conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.

    Reduction: Hydrogenation using catalysts like palladium on carbon can reduce the nitrile group.

Major Products Formed

    Substitution: Products with different substituents replacing the iodine atom.

    Coupling: Biaryl compounds formed through coupling reactions.

    Reduction: Amines formed from the reduction of the nitrile group.

Scientific Research Applications

4-Iodo-3-(trifluoromethoxy)benzonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used in the development of biologically active compounds for pharmaceutical research.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Iodo-3-(trifluoromethoxy)benzonitrile depends on its specific application. In chemical reactions, it acts as a reactive intermediate that can undergo various transformations. In biological systems, its effects would depend on its interaction with molecular targets, such as enzymes or receptors, and the pathways involved in these interactions.

Comparison with Similar Compounds

Similar Compounds

  • 4-Iodo-3-(trifluoromethyl)benzonitrile
  • 4-Iodo-2-(trifluoromethyl)benzonitrile
  • 4-Iodobenzotrifluoride

Uniqueness

4-Iodo-3-(trifluoromethoxy)benzonitrile is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties compared to similar compounds with trifluoromethyl or other substituents. This uniqueness can influence its reactivity and applications in various fields.

Properties

IUPAC Name

4-iodo-3-(trifluoromethoxy)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F3INO/c9-8(10,11)14-7-3-5(4-13)1-2-6(7)12/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYHBQLMQRNRNMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)OC(F)(F)F)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F3INO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10382460
Record name 4-iodo-3-(trifluoromethoxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10382460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886762-66-9
Record name 4-iodo-3-(trifluoromethoxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10382460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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